molecular formula C6H3BrF3NO B1412185 3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine CAS No. 1227593-40-9

3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine

Cat. No.: B1412185
CAS No.: 1227593-40-9
M. Wt: 241.99 g/mol
InChI Key: KZJZFSMPMXKQCT-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine is a sophisticated multipurpose building block designed for advanced chemical synthesis and drug discovery programs. Its structure incorporates three distinct functional groups—bromo, hydroxy, and trifluoromethyl—on a pyridine ring, making it a privileged scaffold for constructing novel bioactive molecules. This compound is particularly valuable in the discovery of new agrochemicals and pharmaceuticals. Pyridine-based compounds with a trifluoromethyl group have become some of the most commercially successful agrochemicals of the 21st century . The presence of the trifluoromethyl group is a key feature in many modern active ingredients, as it can enhance efficacy, overcome pest resistance, and improve environmental safety by allowing for reduced application dosages . In pharmaceutical research, the incorporation of fluorine and trifluoromethyl groups into lead compounds is a well-established strategy to improve metabolic stability, membrane permeability, and overall pharmacokinetic profiles . The bromine atom serves as an excellent handle for further functionalization via modern cross-coupling reactions, allowing researchers to rapidly diversify the scaffold. Simultaneously, the hydroxy group offers an additional site for hydrogen bonding or for further derivatization to fine-tune the molecule's properties. This unique combination of features makes 3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine a high-value intermediate for researchers aiming to develop patentable structures with unique modes of action and potentially novel biological activity spectra .

Properties

IUPAC Name

3-bromo-2-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-4-3(12)1-2-11-5(4)6(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJZFSMPMXKQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and specific case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine features a pyridine ring with a bromine atom, a hydroxyl group, and a trifluoromethyl group. The trifluoromethyl moiety enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

Biological Activities

1. Antimicrobial Properties

Research has demonstrated that 3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine exhibits significant antimicrobial activity. In vitro studies indicate that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are reported to be in the low micromolar range, suggesting potent activity.

2. Antifungal Activity

The compound also shows antifungal properties against several fungal pathogens. In particular, it has been tested against Candida albicans, demonstrating an MIC comparable to established antifungal agents. This broad-spectrum activity positions it as a potential lead compound for developing new antifungal therapies.

3. Enzyme Inhibition

3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine has been identified as an inhibitor of specific enzymes involved in critical biological pathways. For instance, studies have shown that it can inhibit p38 MAP kinase, which plays a role in inflammatory responses. This inhibition is particularly relevant for conditions characterized by excessive inflammation .

The biological activity of 3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine is attributed to its ability to interact with molecular targets within cells. The trifluoromethyl group enhances its ability to penetrate cell membranes, facilitating its action on intracellular targets such as enzymes and receptors. The mechanism often involves competitive inhibition where the compound competes with natural substrates for binding sites on enzymes .

Case Study 1: Antimicrobial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of 3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL, highlighting its potential as an alternative treatment for resistant strains.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The administration of 3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in managing inflammatory diseases .

Table 1: Biological Activity Summary

Activity TypePathogen/TargetMIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus5
AntimicrobialEscherichia coli10
AntifungalCandida albicans8
Enzyme Inhibitionp38 MAP kinaseIC50 = 25 nM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring critically influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Substituents (Positions) Key Differences from Target Compound Similarity Score* References
4-Bromo-2-(trifluoromethyl)pyridine 887583-90-6 Br (4), CF₃ (2) Lacks hydroxyl group; Br at position 4 0.80
5-Bromo-2-(difluoromethyl)pyridine 845827-13-6 Br (5), CF₂H (2) Difluoromethyl instead of CF₃; Br at 5 0.88
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine 1211521-34-4 Br (3), OCH₃ (2), CF₃ (4) Methoxy replaces hydroxyl; CF₃ at position 4 N/A
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine N/A Br (3), Cl (2), CF₃ (6) Chloro replaces hydroxyl; CF₃ at position 6 N/A
3-Bromo-5-[4-(trifluoromethoxy)phenyl]pyridine 1181214-52-7 Br (3), CF₃O-C₆H₄ (5) Phenyl-trifluoromethoxy substituent at 5 N/A

*Similarity scores from are based on Tanimoto coefficients (structural similarity).

Physical and Chemical Properties

  • Solubility : The hydroxyl group in 3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine increases polarity compared to analogs like 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine, which has a lipophilic methoxy group. The latter exhibits higher solubility in organic solvents (e.g., ethyl acetate) .
  • Stability : Chloro-substituted analogs (e.g., 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine) show greater thermal stability due to the inertness of the C-Cl bond compared to the labile C-OH bond in the target compound .
  • Molecular Weight : The target compound (MW ≈ 256.02) is lighter than 4-(Bromomethyl)-2-chloro-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine (MW 358.46), which has additional bromomethyl and trifluoromethoxy groups .

Preparation Methods

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF. An approach using stepwise vapor–phase chlorination followed by fluorination has also been reported. Another approach is simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride.

Synthesis Involving Continuous Flow Reactors

In industrial settings, continuous flow reactors may be employed to optimize reaction efficiency and scalability in the synthesis of 3-Bromo-5-(trifluoromethyl)pyridine. Catalytic hydrogenolysis may also be used to reduce unwanted by-products, which can then be recycled back into the reactor.

Cyclocondensation Reactions

A number of cyclocondensation reactions for the synthesis of TFMP derivatives have been reported. The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine, and how can purity be validated?

  • Methodology : Start with halogenation of 4-hydroxy-2-(trifluoromethyl)pyridine using brominating agents (e.g., PBr₃ or NBS). Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC (>95% purity) and confirm structure via 1H NMR^1 \text{H NMR} (e.g., aromatic proton splitting patterns) and FT-IR (O-H stretch at ~3200 cm⁻¹) .
  • Key Data : Boiling points (e.g., 84–85°C for related bromopyridines) and melting points (32–36°C for analogs) inform solvent selection and crystallization conditions .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and thermal conditions?

  • Methodology : Perform accelerated stability studies:

  • Thermal Stability : Heat samples (40–100°C) for 24–72 hrs; analyze decomposition via GC-MS.
  • pH Stability : Incubate in buffers (pH 1–13) and monitor degradation by UV-Vis (λ = 260–280 nm for pyridine derivatives).
    • Findings : The electron-withdrawing trifluoromethyl group enhances thermal stability but increases susceptibility to hydrolysis in basic conditions (pH >10) .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges during bromination of 4-hydroxy-2-(trifluoromethyl)pyridine?

  • Methodology : Use DFT calculations to predict bromine’s electrophilic attack sites. Compare computational results with experimental outcomes (e.g., 13C NMR^{13} \text{C NMR} to confirm substitution patterns). Optimize reaction conditions (e.g., Lewis acids like FeCl₃ to direct bromination to the 3-position) .
  • Contradictions : Conflicting reports on bromine’s preference for ortho vs. para positions relative to hydroxyl groups require kinetic studies (e.g., in situ IR to track intermediate formation) .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate?

  • Methodology : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) in anhydrous DMF or THF. Monitor coupling efficiency via 19F NMR^{19} \text{F NMR} (trifluoromethyl group as internal standard).
  • Data : Related bromopyridines achieve >80% yield with PdCl₂(dppf) at 80°C, but steric hindrance from the hydroxyl group may require longer reaction times (24–48 hrs) .

Q. What analytical techniques best resolve structural ambiguities in spectroscopic data (e.g., overlapping peaks in 1H NMR^1 \text{H NMR})?

  • Methodology : Employ 2D NMR (COSY, HSQC) to assign aromatic protons. Compare with X-ray crystallography for unambiguous confirmation. For example, the hydroxyl proton’s exchange broadening in DMSO-d₆ can be mitigated by deuterated acetone .
  • Case Study : In 3-Bromo-4-hydroxy-2(1H)-pyridinone analogs, X-ray structures revealed hydrogen-bonding networks that explain anomalous DSC thermal profiles .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in computational docking studies?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Parameterize the trifluoromethyl group’s electrostatic potential using quantum mechanical calculations (MP2/6-31G*). Validate with SPR binding assays .
  • Insight : The bromine atom’s hydrophobic surface area and hydroxyl group’s hydrogen-bonding capacity may synergistically enhance target affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-hydroxy-2-(trifluoromethyl)pyridine

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